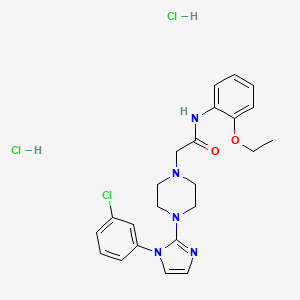

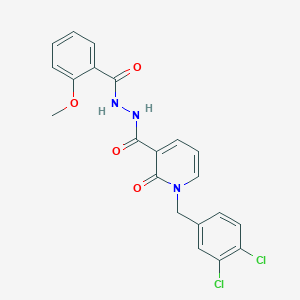

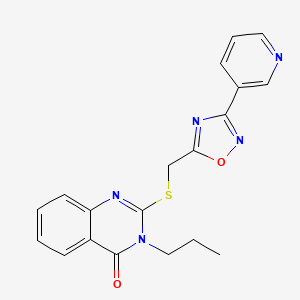

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-bromo-2-pyridinecarboxylate” is a compound with the molecular formula C7H6BrNO2 . Another related compound is “Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate” with the CAS Number: 845890-35-9 and a linear formula of C8H8BrNO3 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-pyridinecarboxylate” has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction involves two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Physical And Chemical Properties Analysis

“Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate” has a molecular weight of 246.06 . The compound “5-Bromo-2-methoxypyridine” has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis of Platelet Fibrinogen Receptor Antagonists : Methyl (S)-3-amino-3-(3-pyridyl)propanoate is a crucial starting material in synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. An efficient stereoselective synthesis method for this compound involves hydrogenation and the removal of the chiral auxiliary under mild conditions, employing formic acid and triethylsilane (Zhong et al., 1999).

Corrosion Inhibition : Derivatives of Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate, including those similar in structure to Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate, have been studied as effective corrosion inhibitors of steel in hydrochloric acid solutions. These compounds show excellent protective properties, with some exceeding 95% protection at low concentrations (Missoum et al., 2013).

Synthesis of β-Amino Acid Analogs : Methyl (R)-(+)-methyl 3-amino-3-(5-hydroxy-2-pyridinyl)propanoate, a β-amino acid analog of l-azatyrosine, has been synthesized starting from commercially available reagents. This process is significant for the synthesis of specific amino acid analogs (Adamczyk & Reddy, 2001).

Catalysis in Organic Reactions : Compounds similar to Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate are used in catalyzing organic reactions. For instance, 2-amino-2-(2-pyridyl)propane ligands have been employed in ruthenium complex catalysts for hydrogenation reactions (Hadžović et al., 2007).

Formation of Heterocyclic Compounds : Methyl 3-(pyridinyl)-2-propenoates, structurally similar to Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate, have been synthesized and explored for their reactions with nucleophiles. These reactions are fundamental in the formation of various heterocyclic compounds (Agarwal & Knaus, 1985).

Suzuki-Type C−C Coupling : Bis(oxazolinyl)pyrrole ligands, which are structurally related, have been synthesized and used to create highly active palladium catalysts for Suzuki-type C-C coupling, an essential reaction in organic synthesis (Mazet & Gade, 2001).

Safety and Hazards

For “5-Bromo-2-methoxypyridine”, the safety information includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Zukünftige Richtungen

As for future directions, the Suzuki–Miyaura coupling and its use of organoboron reagents continue to be a significant area of research in the field of organic chemistry . The development of new reagents and the exploration of their properties could lead to more efficient and environmentally friendly synthesis processes .

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIOWBXXFUOZFQ-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=NC=C(C=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=NC=C(C=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hcl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

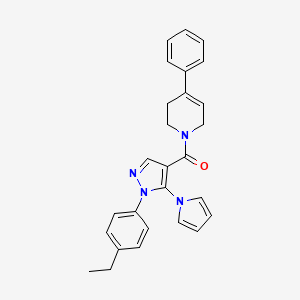

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide](/img/structure/B2582473.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

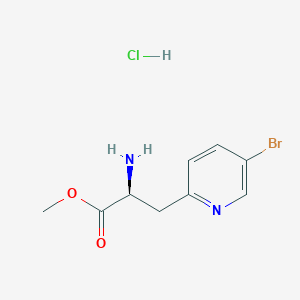

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2582487.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582489.png)

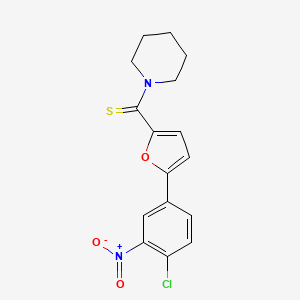

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2582492.png)